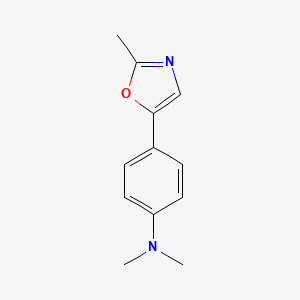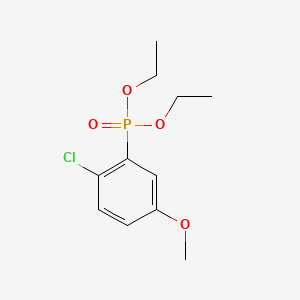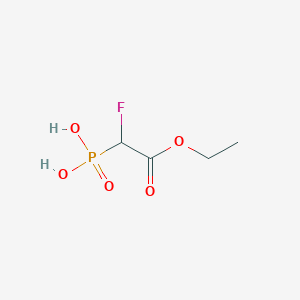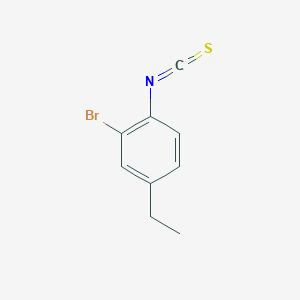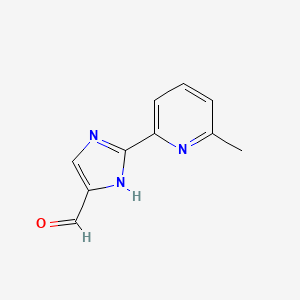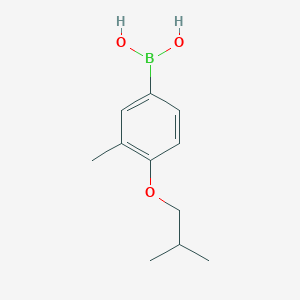![molecular formula C12H16O2 B13699959 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699959.png)
5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of dioxines It is characterized by the presence of a tert-butyl group attached to a dihydrobenzo dioxine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the reaction of 4-tert-butylcatechol with appropriate reagents. One common method includes the reaction of 4-tert-butylcatechol with 4,5-dichlorophthalonitrile, followed by cyclotetramerization to form the desired compound . The reaction conditions often involve the use of solvents such as tetrahydrofuran and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
科学研究应用
5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
作用机制
The mechanism of action of 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage . It may also interact with cellular membranes, affecting their integrity and function .
相似化合物的比较
Similar Compounds
4-tert-Butylcatechol: A precursor in the synthesis of 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine.
tert-Butylhydroquinone: A related compound with antioxidant properties.
tert-Butylbenzoquinone: An oxidation product of tert-butylhydroquinone with antibacterial activity.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and stability compared to other similar compounds.
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
5-tert-butyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)9-5-4-6-10-11(9)14-8-7-13-10/h4-6H,7-8H2,1-3H3 |
InChI 键 |
AQZQIXKSMACYTC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C2C(=CC=C1)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



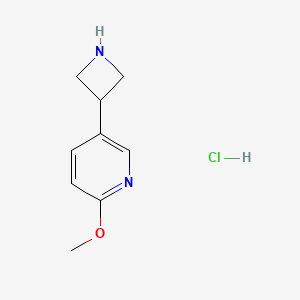
![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13699886.png)


![5-Bromooxazolo[4,5-b]pyridine-2-thiol](/img/structure/B13699893.png)

![2-[4-(Benzyloxy)phenyl]-1-methylindole](/img/structure/B13699897.png)
